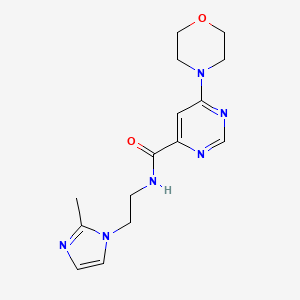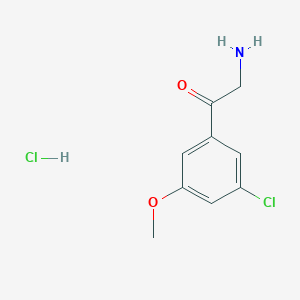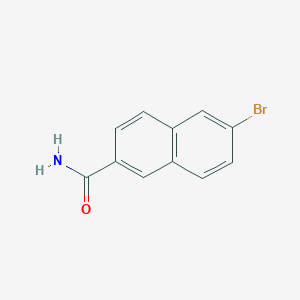
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a morpholine ring, and a pyrimidine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring:
Attachment of the ethyl chain: The imidazole ring is then alkylated with an appropriate ethylating agent to introduce the 2-(2-methyl-1H-imidazol-1-yl)ethyl group.
Synthesis of the morpholinopyrimidine core: This involves the cyclization of appropriate precursors to form the morpholine and pyrimidine rings.
Coupling reaction: Finally, the imidazole derivative is coupled with the morpholinopyrimidine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the morpholine and pyrimidine rings can interact with biological macromolecules, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole: A precursor to various drugs and a ligand in coordination chemistry.
Morpholine: Used as a solvent and a building block in organic synthesis.
Pyrimidine derivatives: Commonly found in nucleic acids and various pharmaceuticals.
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-12-16-2-4-20(12)5-3-17-15(22)13-10-14(19-11-18-13)21-6-8-23-9-7-21/h2,4,10-11H,3,5-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRVLRABLXILHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)


![Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate](/img/structure/B2658969.png)
![[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2658970.png)

![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2658973.png)
![2-Acetamido-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2658974.png)
![2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2658975.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2658977.png)
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2658978.png)

![N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2658981.png)
